molecular formula C29H39N3O8S B13435694 N-Acetyl Darunavir

N-Acetyl Darunavir

货号: B13435694
分子量: 589.7 g/mol
InChI 键: TZLDMWOGBDDVMA-AJIIGFCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl Darunavir is a derivative of Darunavir, a potent second-generation HIV-1 protease inhibitor. Darunavir itself is a key component in antiretroviral therapy (ART) and is clinically used to treat human immunodeficiency virus (HIV) infection . Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is essential for viral replication. By binding to the enzyme's active site, Darunavir prevents the cleavage of viral Gag-Pol polyproteins, leading to the production of immature and non-infectious viral particles . A significant feature of Darunavir is its high genetic barrier to resistance and its efficacy against a wide range of HIV-1 strains that are resistant to other protease inhibitors . Research into Darunavir and its derivatives, such as this compound, is focused on understanding drug resistance mechanisms and developing new inhibitors with enhanced binding properties. Studies indicate that modifications to the Darunavir structure can influence its hydrogen bonding interactions with the protease backbone, which is a critical strategy for combating resistant HIV variants . This compound is supplied as a research tool for proteolysis-related studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

属性

分子式

C29H39N3O8S

分子量

589.7 g/mol

IUPAC 名称

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O8S/c1-19(2)16-32(41(36,37)23-11-9-22(10-12-23)30-20(3)33)17-26(34)25(15-21-7-5-4-6-8-21)31-29(35)40-27-18-39-28-24(27)13-14-38-28/h4-12,19,24-28,34H,13-18H2,1-3H3,(H,30,33)(H,31,35)/t24-,25-,26+,27-,28+/m0/s1

InChI 键

TZLDMWOGBDDVMA-AJIIGFCHSA-N

手性 SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

规范 SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Darunavir involves the acetylation of Darunavir. The process typically starts with Darunavir, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion and purity .

化学反应分析

Types of Reactions

N-Acetyl Darunavir undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .

科学研究应用

N-Acetyl Darunavir has a wide range of scientific research applications:

作用机制

N-Acetyl Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral precursor protein processing and viral maturation. By binding to the active site of the protease, this compound prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting the formation of mature virus particles. This action reduces the viral load and helps in the management of HIV infection .

相似化合物的比较

Binding Affinity and Protease Inhibition

Darunavir’s inhibitory potency is compared to other PIs and antiviral agents:

Compound Binding Affinity (kcal/mol) Key Interactions with Mpro Reference
Darunavir −7.4 Hydrogen bonds with Glu166, Gly143
Lopinavir −7.3 Single hydrogen bond with Cys145
Nirmatrelvir −7.7 Three hydrogen bonds (Glu166, Gly143, Cys145)
Indole Derivatives −8.2 (e.g., Compound 9b) Additional H-bond with Asp30 via indole NH

Key Findings :

  • Indole-based inhibitors (e.g., 9b) surpass darunavir in potency due to an extra hydrogen bond with Asp30, which darunavir lacks .
  • Nirmatrelvir, a SARS-CoV-2 Mpro inhibitor, shows marginally stronger binding than darunavir, highlighting structural adaptability for broad-spectrum use .

Pharmacokinetics and Distribution

Darunavir’s pharmacokinetic profile is distinct from other PIs:

Parameter Darunavir Ritonavir Lopinavir
Plasma AUC0–24 Maintained with dose reduction Inhibits MRP-2/4, alters tenofovir secretion Requires boosting for efficacy
Seminal Plasma Penetration Total/unbound concentrations ≥100% of blood plasma Limited data Limited data
Solubility Enhancement β-cyclodextrin complex improves solubility 28-fold

Key Findings :

  • Darunavir accumulates effectively in seminal plasma, maintaining concentrations above the EC50 for wild-type viruses .
  • Ritonavir, often co-administered with darunavir, induces more significant host protein interactions (e.g., CES2, DHRS4) compared to darunavir or indinavir .

Resistance Profiles

Darunavir’s resistance barrier is higher than earlier PIs:

  • Darunavir : Retains activity against HIV proteases with >10 resistance mutations, including V32I, L33F, and I84V .
  • First-Generation PIs (e.g., Indinavir) : Susceptible to single mutations (e.g., V82A) due to weaker binding and fewer interactions .

Key Findings :

  • Darunavir toxicity is manageable with interventions like N-acetyl cysteine (NAC), though NAC’s efficacy here is unproven .

Clinical Efficacy in Regimens

  • Two-Drug Regimens : Darunavir/ritonavir + lamivudine showed 48-week viral suppression rates comparable to three-drug regimens (DUAL study) .

Structural and Functional Derivatives of Darunavir

  • Metabolites : Darunavir-N-Glucuronide and Darunavir-O-Glucuronide are primary metabolites with reduced activity compared to the parent drug .
  • Complexed Forms : β-cyclodextrin-darunavir complexes enhance solubility, addressing formulation challenges .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。